Fabiatrin

Vue d'ensemble

Description

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La fabiatrine est généralement isolée de sources naturelles plutôt que synthétisée chimiquement. Le processus d'extraction implique l'utilisation du n-butanol comme solvant pour extraire le composé de la plante Przewalskia tangutica . L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour obtenir de la fabiatrine pure.

Méthodes de Production Industrielle : Actuellement, il n'existe pas de méthodes de production industrielle à grande échelle pour la fabiatrine en raison de son origine naturelle et de la complexité de son processus d'extraction. Le composé est principalement produit en petites quantités à des fins de recherche.

Analyse Des Réactions Chimiques

Types de Réactions : La fabiatrine subit diverses réactions chimiques, notamment :

Oxydation : La fabiatrine peut être oxydée pour former différents dérivés.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire des formes réduites.

Substitution : La fabiatrine peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et Conditions Courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont généralement utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des alcools ou d'autres formes réduites.

4. Applications de Recherche Scientifique

La fabiatrine a plusieurs applications en recherche scientifique, notamment :

Médecine : Enquête sur ses effets thérapeutiques potentiels, en particulier en médecine traditionnelle.

5. Mécanisme d'Action

Le mécanisme d'action exact de la fabiatrine n'est pas entièrement compris. on pense qu'elle exerce ses effets par le biais de diverses cibles et voies moléculaires. La fabiatrine peut interagir avec des enzymes ou des récepteurs spécifiques, conduisant à ses activités biologiques observées. Des recherches supplémentaires sont nécessaires pour élucider les mécanismes précis impliqués.

Composés Similaires :

Scopolétine : Un autre composé coumarinique ayant des activités biologiques similaires.

Physcione : Une anthraquinone naturelle possédant des propriétés anti-inflammatoires.

Émodine : Un dérivé d'anthraquinone connu pour ses effets laxatifs.

Scopoline : Une forme glycosylée de scopolétine ayant des propriétés similaires.

Unicité de la Fabiatrine : La fabiatrine est unique en raison de sa structure moléculaire spécifique et de la présence de groupes xylopyranosyle et glucopyranosyle

Applications De Recherche Scientifique

Chemical Profile

Fabiatrin is classified among several key constituents of Anisodus tanguticus, which also includes anisodamine, atropine, scopolamine, and scopolin. These compounds are recognized for their roles in various pharmacological activities, particularly in pain relief and inflammation reduction .

Analgesic Effects

Research has demonstrated that this compound exhibits significant analgesic properties. A study investigated the analgesic activity of extracts from Anisodus tanguticus roots, where this compound was identified as one of the active constituents contributing to pain relief. The study utilized an acetic acid-induced writhing model in mice to evaluate the efficacy of the extract, showing that treatment with Anisodus tanguticus significantly reduced writhing responses compared to control groups .

- Mechanism of Action : The analgesic effects are believed to be mediated through interactions with specific receptors and pathways involved in pain perception, including inhibition of inflammatory mediators .

Anti-inflammatory Properties

This compound has been highlighted for its potential as an anti-inflammatory agent. Network pharmacology analyses suggest that this compound may exert its effects through modulation of signaling pathways such as the epidermal growth factor receptor (EGFR) and interleukin-17 (IL-17) pathways .

- Research Findings : Molecular dynamics simulations have indicated that this compound can interact with target proteins involved in inflammation, suggesting a promising avenue for therapeutic development against inflammatory conditions .

Case Study 1: Analgesic Activity Assessment

A detailed study assessed the analgesic properties of Anisodus tanguticus extracts containing this compound. Mice were treated with varying doses of the extract, and a significant dose-dependent reduction in writhing responses was observed. The correlation between the concentration of this compound and analgesic effect was established using statistical analysis methods such as one-way ANOVA and Pearson's correlation coefficient .

| Treatment Group | Inhibition (%) | p-value |

|---|---|---|

| Control | 0 | - |

| Aspirin | 65.40 | <0.01 |

| Extract (Low Dose) | 26.62 | <0.05 |

| Extract (High Dose) | 55.13 | <0.01 |

Case Study 2: Anti-inflammatory Mechanism Exploration

Another investigation utilized molecular docking studies to explore how this compound interacts with inflammatory mediators at a molecular level. The findings suggested that this compound could inhibit key enzymes involved in the inflammatory response, thereby reducing inflammation markers in vitro .

Mécanisme D'action

The exact mechanism of action of Fabiatrin is not fully understood. it is believed to exert its effects through various molecular targets and pathways. This compound may interact with specific enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the precise mechanisms involved.

Comparaison Avec Des Composés Similaires

Scopoletin: Another coumarin compound with similar biological activities.

Physcion: A natural anthraquinone with anti-inflammatory properties.

Emodin: An anthraquinone derivative known for its laxative effects.

Scopolin: A glycosylated form of scopoletin with similar properties.

Uniqueness of Fabiatrin: this compound is unique due to its specific molecular structure and the presence of both xylopyranosyl and glucopyranosyl groups

Activité Biologique

Fabiatrin, a flavonoid compound, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Sources

This compound is a flavonoid derivative primarily found in various plant species. Its chemical structure contributes to its biological activities, characterized by a flavan nucleus with specific hydroxyl substitutions that enhance its reactivity and interaction with biological systems.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress. The antioxidant capacity can be quantitatively assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 1: Antioxidant Activity of this compound

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This mechanism is vital for potential therapeutic applications in inflammatory diseases.

Case Study: Inhibition of COX-2

In a study involving human cell lines, this compound reduced COX-2 expression significantly at concentrations as low as 5 μM, suggesting its potential as an anti-inflammatory agent in clinical settings .

3. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens, including bacteria and fungi. Its efficacy is particularly notable against Gram-positive bacteria.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL |

4. Cytotoxic Effects on Cancer Cells

This compound has shown promise in inhibiting the proliferation of cancer cells. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines.

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| HCT116 | 20 | Induction of apoptosis | |

| MCF-7 | 15 | Cell cycle arrest |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: Scavenging free radicals and enhancing endogenous antioxidant defenses.

- Anti-inflammatory Pathway: Modulating the NF-κB signaling pathway to reduce inflammation.

- Antimicrobial Action: Disrupting bacterial cell membranes or interfering with metabolic pathways.

- Cytotoxicity: Inducing apoptosis through caspase activation and modulation of cell cycle regulators.

Propriétés

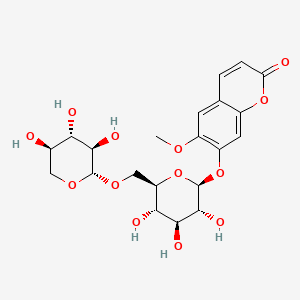

IUPAC Name |

6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O13/c1-29-11-4-8-2-3-14(23)32-10(8)5-12(11)33-21-19(28)17(26)16(25)13(34-21)7-31-20-18(27)15(24)9(22)6-30-20/h2-5,9,13,15-22,24-28H,6-7H2,1H3/t9-,13-,15+,16-,17+,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBJPGDMGKOLJC-OJHUANBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016106 | |

| Record name | Fabiatrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18309-73-4 | |

| Record name | Fabiatrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.